4-Chloro-3-fluorophenyl cyclohexyl ketone is a compound notable for its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. This compound consists of a cyclohexyl ketone moiety substituted with chloro and fluoro groups on a phenyl ring, which may impart distinctive electronic properties and reactivity.
The compound can be synthesized through various organic reactions, often involving multi-step processes that utilize readily available starting materials. Its synthesis and characterization have been documented in several scientific studies, highlighting its relevance in chemical research.
4-Chloro-3-fluorophenyl cyclohexyl ketone belongs to the class of aromatic ketones, characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The presence of halogen substituents (chlorine and fluorine) classifies it further as a halogenated aromatic compound.
The synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone typically involves several key steps:
The synthetic routes are optimized for yield and purity, utilizing techniques such as chromatography for purification and spectroscopic methods (NMR, IR) for characterization. Industrial production may involve scaling up these methods using continuous flow reactors to enhance efficiency.
The molecular structure of 4-Chloro-3-fluorophenyl cyclohexyl ketone features:
The molecular formula is , with a molecular weight of approximately 240.68 g/mol. The compound's structure can be analyzed using X-ray crystallography or computational modeling to understand its three-dimensional conformation and electronic distribution.
4-Chloro-3-fluorophenyl cyclohexyl ketone can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which 4-Chloro-3-fluorophenyl cyclohexyl ketone exerts its effects is largely dependent on its interaction with biological targets if used in medicinal applications. For instance, it may inhibit specific enzymes or receptors involved in disease pathways due to its structural features that allow binding to active sites on proteins.
Research into the compound's biological activity may involve biochemical assays to elucidate its mechanism, potentially revealing interactions at the molecular level that could lead to therapeutic effects.
Spectroscopic data (NMR, IR) provide insights into functional groups present and confirm the structure. For example, characteristic peaks corresponding to the carbonyl stretch would be observed in infrared spectroscopy.
4-Chloro-3-fluorophenyl cyclohexyl ketone serves multiple roles in scientific research:
The emergence of 4-chloro-3-fluorophenyl cyclohexyl ketone as a structurally distinctive scaffold in medicinal chemistry parallels the broader shift toward halogenated aromatic ketones in anticancer and antiproliferative agent development. Early work on tubulin polymerization inhibitors highlighted the importance of halogenated ketone motifs for their ability to disrupt microtubule dynamics—a mechanism critical for preventing cancer cell division [3]. Researchers observed that introducing meta-fluorine and para-chlorine substituents on the aryl ring significantly enhanced binding affinity to the colchicine site of tubulin, thereby improving cytotoxicity profiles.
A landmark study demonstrated that analogs featuring this ketone core achieved submicromolar inhibition of tubulin polymerization (IC₅₀ = 0.92–1.4 µM) and exhibited exceptional potency against MCF-7 breast cancer cells (IC₅₀ = 1.0 nM for compound 18) [3]. The ketone’s structural rigidity balances lipophilicity and planarity, facilitating optimal interactions with hydrophobic pockets in biological targets. This scaffold also serves as a precursor to advanced derivatives like arylthioindoles, where strategic functionalization at the ketone’s α-position yielded compounds with enhanced metabolic stability and solubility—overcoming key limitations of early-generation tubulin inhibitors such as combretastatin A-4 [3].
Table 1: Comparative Potency of Tubulin Inhibitors Derived from 4-Chloro-3-fluorophenyl Cyclohexyl Ketone Scaffold
Compound | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Cell Growth IC₅₀ (nM) |
---|---|---|
Reference (Combretastatin A-4) | 2.5 ± 0.3 | 29 ± 4 |
Ketone analog 14 | 0.92 ± 0.2 | 35 ± 20 |
Optimized derivative 18 | 1.3 ± 0.06 | 1.0 ± 0.5 |
Optimized derivative 57 | 0.95 ± 0.1 | 16 ± 10 |
The ketone’s utility extends to central nervous system (CNS) drug discovery, where its balanced logD (~3.0) and moderate molecular weight (240.7 g/mol) enable blood-brain barrier (BBB) penetration [1] [2]. It serves as a pivotal intermediate in synthesizing TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists, which target ion channels implicated in neuropathic pain. For example, BAY-390—a clinical-stage TRPA1 inhibitor—was derived through strategic optimization of this ketone core, enhancing species cross-reactivity (human vs. rodent TRPA1) and reducing lipophilicity to improve CNS exposure [2].
Additionally, the ketone’s cyclohexyl moiety provides a conformational constraint beneficial for monoamine reuptake inhibitors. Patent literature discloses its incorporation into cycloalkylamine derivatives that inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT) [4]. The electron-withdrawing chloro-fluoro pattern stabilizes adjacent amine functionalities, critical for maintaining binding potency while mitigating oxidative metabolism.
Table 2: Ketone-Derived CNS-Targeted Candidates
Therapeutic Target | Derivative Structure | Key Biological Activity |
---|---|---|
TRPA1 Antagonism | BAY-390 (Compound 18) | hTRPA1 IC₅₀ = 14 nM; rTRPA1 IC₅₀ = 137 nM |
Monoamine Reuptake | US8877975B2 derivatives | SERT/NET Kᵢ < 50 nM |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5